Antitumor agent-123

Multi-target inhibitor JAK/HDAC dual inhibitor Target engagement

Source Antitumor agent-123 (Compound 4d), a rationally designed purine-benzohydroxamate hybrid for dual JAK-STAT/HDAC pathway blockade. Its unique JAK3-over-JAK2 selectivity (IC50 ratio ≈13:1) allows dissection of JAK3-dependent signaling without JAK1/2 confounding. Ideal for leukemia/lymphoma models, it benchmarks novel entities against a defined dual-mechanism standard.

Molecular Formula C19H14ClFN6O2
Molecular Weight 412.8 g/mol
Cat. No. B12375197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-123
Molecular FormulaC19H14ClFN6O2
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO
InChIInChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25)
InChIKeyQRUSZVPTAHHJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-123 (Compound 4d): A Multi-Target JAK/HDAC Inhibitor for Hematological Cancer Research


Antitumor agent-123, also known as Compound 4d, is a synthetic small molecule belonging to the purine-benzohydroxamate class of hybrid kinase/HDAC inhibitors. It was rationally designed by merging the pharmacophores of known kinase inhibitors (e.g., ruxolitinib, ibrutinib) and benzohydroxamate HDAC inhibitors (e.g., nexturastat A) [1]. The compound is characterized by its potent inhibition of multiple therapeutically relevant targets, including Janus kinases (JAK2, JAK3) and histone deacetylases (HDAC1, HDAC6), with a molecular formula of C19H14ClFN6O2 and a molecular weight of 412.80 g/mol .

Antitumor Agent-123: Why Generic JAK or HDAC Inhibitors Are Not Direct Substitutes


The unique value of Antitumor agent-123 lies in its rationally designed, dual mechanism of action targeting both the JAK-STAT signaling pathway and HDAC-mediated epigenetic regulation. This multi-target profile is not a feature of standard-of-care JAK inhibitors (e.g., ruxolitinib) or HDAC inhibitors (e.g., vorinostat, nexturastat A). The specific combination of targets (JAK2, JAK3, HDAC1, HDAC6) and the compound's distinct selectivity profile confer a unique biological fingerprint, including differential cytotoxicity against hematological versus solid tumor cells and a favorable therapeutic window [1]. Substituting with a single-target agent would fail to recapitulate the synergistic pathway blockade that underlies its preclinical efficacy and would introduce a different set of off-target and toxicity liabilities, as detailed in the quantitative evidence below [1].

Antitumor Agent-123 Evidence Guide: Quantitative Differentiation from Comparators


Multi-Target Kinase and HDAC Inhibition vs. Single-Target Comparators

Antitumor agent-123 (Compound 4d) is distinguished by its simultaneous inhibition of JAK2, JAK3, HDAC1, and HDAC6 [1]. In contrast, the FDA-approved JAK inhibitor ruxolitinib is a potent and selective inhibitor of JAK1/2 (IC50 values of 3.3 nM and 2.8 nM, respectively) with no reported activity against HDAC enzymes . The selective HDAC6 inhibitor nexturastat A exhibits potent inhibition of HDAC6 (IC50 = 5.02 nM) but lacks activity against JAK family kinases [2]. The multi-target profile of Antitumor agent-123 is a deliberate design feature intended to simultaneously abrogate two distinct tumor defense mechanisms, a property not achievable with the single-target comparators [1].

Multi-target inhibitor JAK/HDAC dual inhibitor Target engagement Polypharmacology

Differential JAK Isoform Selectivity: Preferential Inhibition of JAK3 over JAK2 vs. Ruxolitinib

Antitumor agent-123 exhibits a distinct JAK isoform selectivity profile. It inhibits JAK3 with an IC50 of 2.6 μM, which is approximately 13-fold more potent than its inhibition of JAK2 (IC50 = 34.6 μM) [1]. Molecular dynamics simulations attribute this selectivity to differences in hinge binding energy, favoring JAK3 and JAK2 over JAK1 [1]. In stark contrast, the clinically used JAK inhibitor ruxolitinib is highly selective for JAK1/2 over JAK3, with a reported selectivity of >130-fold . This reversed selectivity profile (JAK3-preferring vs. JAK2-preferring) is a key differentiator for researchers studying JAK3-dependent malignancies or seeking to avoid the JAK1/2-mediated side effects associated with ruxolitinib.

JAK selectivity JAK3 inhibition Kinase profiling Isoform selectivity

Enhanced Cytotoxicity in Hematological Cancer Models with a Favorable Therapeutic Window

Antitumor agent-123 demonstrates a pronounced cytotoxic effect against hematological tumor cell lines, with IC50 values ≤ 50 nM (e.g., Jurkat IC50 = 0.02 μM, NAMALVA IC50 = 0.04 μM) [REFS-1, REFS-2]. Its activity against solid tumor cell lines is moderate, with EC50 values ranging from 9.3 to 21.7 μM (e.g., HCT-116 IC50 = 9.3 μM, MCF7 IC50 = 9.3 μM) [REFS-1, REFS-2]. This differential activity profile is accompanied by minimal cytotoxic effects on non-tumorigenic cells, suggesting a favorable therapeutic index [1]. In contrast, the pan-HDAC inhibitor vorinostat, while potent against HDAC enzymes (IC50 < 86 nM), can exhibit significant toxicity to normal cells, limiting its therapeutic window [2]. The selective cytotoxicity of Antitumor agent-123 for malignant hematological cells is a key differentiator from less selective pan-HDAC inhibitors.

Hematological malignancies Cytotoxicity Therapeutic window Cell line panel

Favorable In Vitro Pharmacokinetic Profile with High Metabolic Stability

Members of the purine-benzohydroxamate series, including Antitumor agent-123 (Compound 4d), exhibit a favorable in vitro pharmacokinetic profile characterized by high stability in human liver microsomes and a low potential for drug-drug interactions [1]. For instance, the closely related analog 4f demonstrated a microsomal half-life (t1/2) of >120 minutes, low intrinsic clearance, and a lack of significant inhibition of four major CYP450 isoforms [1]. This profile is a significant improvement over many first-generation HDAC inhibitors, which can suffer from rapid metabolism and high clearance, limiting their in vivo efficacy [2]. The enhanced metabolic stability of this chemotype suggests a potential for improved exposure and a reduced risk of metabolism-based drug interactions compared to less stable alternatives.

Microsomal stability Metabolic stability CYP inhibition In vitro ADME

Antitumor Agent-123: Recommended Research and Application Scenarios


Investigating Dual JAK/HDAC Pathway Inhibition in Hematological Malignancies

Based on its potent cytotoxicity in hematological cell lines (e.g., Jurkat IC50 = 0.02 μM) and its multi-target profile inhibiting JAK2, JAK3, HDAC1, and HDAC6, Antitumor agent-123 is an ideal tool compound for dissecting the synergistic effects of simultaneous JAK-STAT and epigenetic pathway blockade in leukemia and lymphoma models [1]. It is particularly suited for studies exploring mechanisms to overcome resistance to single-agent JAK or HDAC inhibitors.

Probing JAK3-Selective Biology in a Multi-Target Context

The compound's unique selectivity profile, favoring JAK3 over JAK2 (IC50 ratio ≈ 13:1), enables researchers to investigate JAK3-dependent signaling in a setting that also includes HDAC inhibition [1]. This is a valuable scenario for studying JAK3's role in cancer and immunity without the confounding JAK1/2 selectivity of inhibitors like ruxolitinib [1].

In Vivo Efficacy Studies in Hematological Xenograft Models

The favorable in vitro pharmacokinetic properties of this compound series, including high microsomal stability (t1/2 >120 min for analog 4f) and low CYP inhibition potential, support its use in in vivo efficacy studies [1]. It is a suitable candidate for testing in mouse xenograft models of hematological cancers, where its selective cytotoxicity for malignant cells may translate to a beneficial therapeutic window.

Comparative Pharmacology and Mechanism of Action Studies

Antitumor agent-123 serves as a critical comparator for other dual JAK/HDAC inhibitors and for combination studies. Its well-characterized target profile and quantitative data allow for benchmarking new chemical entities or combination regimens against a defined dual-mechanism standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-123

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.